molecular formula C21H23F2N3O2 B2646552 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide CAS No. 942006-01-1

1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2646552
CAS No.: 942006-01-1
M. Wt: 387.431
InChI Key: LUGPRVTUQRMNPY-UHFFFAOYSA-N
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Description

1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorophenyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with cyclic ketones under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives, which can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity, while the piperidine ring provides structural stability. This compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed effects.

Comparison with Similar Compounds

  • 1-{(4-fluorophenyl)methylcarbamoyl}cyclopropane-1-carboxylic acid
  • N-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine
  • 1-(4-fluorophenyl)piperazine

Uniqueness: 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of fluorophenyl groups and a piperidine ring, which confer distinct physicochemical properties and biological activities. This compound’s structural features allow for versatile applications in various scientific fields, making it a valuable subject of study.

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O2/c22-17-3-1-15(2-4-17)13-24-21(28)16-9-11-26(12-10-16)14-20(27)25-19-7-5-18(23)6-8-19/h1-8,16H,9-14H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGPRVTUQRMNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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